2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Overview
Description
The compound is a complex organic molecule, likely related to the field of medicinal chemistry . It contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a piperazin-1-yl group, and an ethanol group. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, pyrimidine derivatives can be synthesized from diacetyl ketene or enaminonitrile .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectra . These techniques can provide information about the types of atoms in the compound, their connectivity, and the functional groups present .Chemical Reactions Analysis
The compound, being an organic molecule, would likely undergo various types of organic reactions . The specific reactions would depend on the functional groups present in the molecule and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques . These could include measurements of molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Synthesis and Chemical Transformations
Novel Syntheses and Derivatives : Research has explored the synthesis of novel isoxazolines, isoxazoles, and other derivatives through cycloaddition and intramolecular cyclization reactions involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Such methodologies offer pathways to diverse heterocyclic compounds with potential bioactive properties (Rahmouni et al., 2014).
Heterocyclic Systems and Antimicrobial Properties : Another study focused on transforming 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one into related heterocyclic systems. These compounds displayed significant biocidal properties against various microorganisms, highlighting their potential as antimicrobial agents (Youssef et al., 2011).
Biological Activities
Antiproliferative Effects : The antiproliferative activities of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines were evaluated, with several compounds showing promising activity. This indicates the potential of such compounds in cancer therapy (Mallesha et al., 2012).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some compounds demonstrated significant cytotoxic effects on certain cancer cell lines and inhibitory action against 5-lipoxygenase, suggesting their utility as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[4-[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)21-17-15-13-20-24(2)18(15)23-19(22-17)26-9-7-25(8-10-26)11-12-27/h3-6,13,27H,7-12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUUBHWOZPUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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